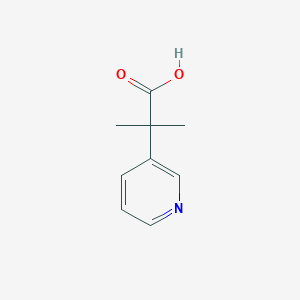

2-Methyl-2-(3-pyridinyl)propanoic acid

Description

Contextualizing 2-Methyl-2-(3-pyridinyl)propanoic Acid within Pyridine-Containing Carboxylic Acids

Pyridine-containing carboxylic acids are a significant class of compounds in chemical science, primarily due to the versatile nature of the pyridine (B92270) ring. ontosight.ai The pyridine ring is aromatic and electron-deficient, which allows it to participate in π-π stacking and hydrogen bonding with biological targets. ontosight.ai The carboxylic acid group adds polarity and can coordinate with metal ions, a useful feature for enzyme inhibition. ontosight.ai

The simplest forms of pyridine carboxylic acids are the three isomers based on the position of the carboxyl group on the pyridine ring:

Picolinic acid (2-pyridinecarboxylic acid)

Nicotinic acid (3-pyridinecarboxylic acid) , also known as niacin.

Isonicotinic acid (4-pyridinecarboxylic acid)

These foundational isomers share the chemical formula C₆H₅NO₂ and have a molecular weight of 123.11 g/mol . nih.gov They are well-known precursors in the synthesis of a vast number of therapeutic agents. ontosight.ai

This compound can be considered a more complex derivative of nicotinic acid, as the pyridine ring is substituted at the 3-position. However, instead of a simple carboxylic acid, it features a propanoic acid moiety attached via its second carbon. This structural arrangement introduces several key differences:

Increased Steric Hindrance: The presence of the dimethyl-substituted carbon atom adjacent to the pyridine ring creates significant steric bulk compared to the planar structure of nicotinic acid. This can influence how the molecule binds to active sites in enzymes or receptors.

Chirality: While this compound itself is achiral, related derivatives can be chiral, which is a critical consideration in pharmaceutical design.

Flexibility: The propanoic acid chain introduces a degree of conformational flexibility not present in the simple pyridine carboxylic acid isomers.

The table below compares this compound with its basic pyridine carboxylic acid isomers.

Comparison of this compound and Isomeric Pyridine Carboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structural Features |

| This compound | C₉H₁₁NO₂ | 165.19 | Propanoic acid attached at C2 to a pyridine ring at C3 |

| Picolinic Acid | C₆H₅NO₂ | 123.11 | Carboxyl group at C2 of the pyridine ring |

| Nicotinic Acid | C₆H₅NO₂ | 123.11 | Carboxyl group at C3 of the pyridine ring |

| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | Carboxyl group at C4 of the pyridine ring |

Academic Significance and Research Trajectories within Organic Synthesis and Chemical Design

The academic and industrial significance of this compound lies primarily in its role as a specialized building block in organic synthesis. The pyridine and carboxylic acid functional groups make it a versatile intermediate for constructing more elaborate molecules, particularly in the field of medicinal chemistry.

Research trajectories for compounds with this structural motif are heavily focused on the development of new pharmaceuticals. Patent literature reveals that structurally similar 2-methyl-propionic acid derivatives are key intermediates in the synthesis of compounds with antihistamine activity. For example, processes for preparing 2-methyl-2'-phenylpropionic acid derivatives, which show high selectivity as H1 antihistamines, utilize related building blocks. google.com This suggests that this compound is likely designed and used for similar purposes, where the pyridine ring serves as a bioisostere for a phenyl ring or as a key interacting moiety itself.

Furthermore, patent documents describe the synthesis of lower alkyl 2-formyl-3-(3-pyridinyl)-propionates as intermediates for chemical compounds with histamine (B1213489) H2-receptor antagonist activity. googleapis.com These related syntheses underscore the utility of the 3-pyridinyl propanoic acid scaffold in creating molecules that modulate histamine receptors.

In broader research, pyridine-containing building blocks are crucial for generating libraries of compounds for high-throughput screening in drug discovery. whiterose.ac.uk The specific substitution pattern of this compound provides a scaffold that can be readily modified. The carboxylic acid can be converted to esters, amides, or other functional groups, while the pyridine nitrogen can be alkylated or form salts, allowing for the systematic exploration of chemical space to optimize biological activity. The synthesis of novel dual PPARα/γ agonists, for instance, has utilized pyridine-3-propanoic acid derivatives to achieve desired therapeutic profiles. researchgate.net This highlights the adaptability of the core structure in targeting a range of biological pathways.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(2,8(11)12)7-4-3-5-10-6-7/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTMNUCQFGXDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 2 3 Pyridinyl Propanoic Acid and Its Structural Analogues

Direct Synthesis Routes for the Core Structure

The direct synthesis of the 2-methyl-2-(3-pyridinyl)propanoic acid core structure can be achieved through several distinct pathways. These routes focus on constructing the propanoic acid moiety on a pre-existing pyridine (B92270) ring or building the pyridine ring from acyclic precursors.

Multi-Step Reaction Processes for Propanoic Acid Derivatives

One common approach involves a multi-step synthesis starting from a substituted pyridine. For instance, a 3-substituted pyridine can undergo a series of reactions to introduce the 2-methylpropanoic acid group. This can be exemplified by the reaction of 4-nitrophenol (B140041) with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the resulting ethyl ester to yield 2-methyl-2-(4-nitrophenoxy)propanoic acid nih.gov. While this example illustrates the formation of a similar propanoic acid derivative, the principle can be adapted to pyridine-containing starting materials. The process typically involves the initial formation of an ester, which is then hydrolyzed to the carboxylic acid. The use of a strong base like lithium hydroxide (B78521) is common for the hydrolysis step nih.gov.

Another multi-step process involves the hydrocarboxyalkylation of a vinylpyridine. This method comprises a homogeneous catalytic hydrocarboxyalkylation of 3-vinylpyridine (B15099) to produce a 3-(3-pyridinyl)propionic acid ester, which is then followed by α-formylation googleapis.com. This two-step sequence provides a route to functionalized propanoic acid esters attached to the pyridine ring, which can be further modified or hydrolyzed to the desired acid.

Esterification and Alkylation Reactions in Pyridine-Containing Scaffolds

Esterification and alkylation reactions are fundamental to building the desired propanoic acid side chain on a pyridine scaffold. Alkylation of pyridines can be challenging due to regioselectivity issues chemistryviews.org. However, methods have been developed to achieve selective alkylation at specific positions of the pyridine ring. For example, using a blocking group derived from maleic acid can facilitate selective C-4 alkylation chemistryviews.org.

Classical approaches to pyridine alkylation include nucleophilic aromatic substitution (SNAr) mechanisms, which may involve reacting electronically biased pyridines with alkyllithium reagents or using N-functionalized pyridinium (B92312) salts acs.org. While effective, these methods can have limitations such as a narrow substrate scope or the need for additional functionalization and deprotection steps acs.org. More recent developments have focused on regiodivergent alkylation methods that offer greater control and broader applicability acs.org. The alkylation of pyridine N-oxides with malonates, activated by trifluoromethanesulfonic anhydride, provides a regioselective route to 2- or 4-substituted pyridines nih.gov.

The table below summarizes different alkylation strategies for pyridine scaffolds:

| Alkylation Method | Key Features | Selectivity | Reference |

| Acid-free Minisci conditions | Uses a fumarate blocking group derived from maleic acid. | C-4 alkylation | chemistryviews.org |

| Nucleophilic Aromatic Substitution (SNAr) | Involves alkyllithium reagents or N-functionalized pyridinium salts. | Varies | acs.org |

| Redox alkylation of pyridine N-oxides | Addition of malonate anions to activated pyridine N-oxides. | C-2 or C-4 alkylation | nih.gov |

Synthetic Approaches Utilizing Pyridine-Containing Precursors (e.g., Nicotinic Acid)

The synthesis can also commence from readily available pyridine-containing precursors like nicotinic acid (3-pyridinecarboxylic acid). Nicotinic acid and its derivatives can serve as versatile starting materials. For instance, nicotinic acid can be converted to its acyl chloride, which can then be used in acylation reactions to build more complex structures mdpi.com. Industrial production of nicotinic acid is primarily achieved through the oxidation of 5-ethyl-2-methylpyridine or 3-methylpyridine (β-picoline) nih.govgoogle.com. Various oxidation methods, including vapor-phase oxidation with air over catalysts, have been developed to improve the environmental footprint of this process google.com.

A patent describes the synthesis of 2-methylnicotinate from 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane and a β-aminocrotonic acid ester google.com. This ester can then be hydrolyzed to 2-methylnicotinic acid, which could potentially serve as a precursor for this compound through further synthetic manipulations google.com.

Formation of Salts (e.g., Hydrochloride Salts) for Enhanced Chemical Stability in Synthesis

Due to the basic nature of the pyridine ring, this compound can form stable salts with strong acids nih.gov. The formation of hydrochloride salts is a common strategy to enhance the chemical stability and facilitate the handling and purification of pyridine-containing compounds during synthesis nih.govgoogle.comresearchgate.net. The basic nitrogen atom on the pyridine ring readily reacts with hydrochloric acid to form a crystalline salt, which can often be easily isolated. However, the solubility of the hydrochloride salt in aqueous media can sometimes lead to lower yields google.com. The choice of solvent and the conditions for salt formation are therefore critical. While aqueous hydrochloric acid is commonly used, anhydrous methods involving gaseous hydrogen chloride or solutions of HCl in organic solvents are also employed, particularly when anhydrous salt forms are desired google.com. It is important to note that the formation of hydrochloride salts does not always lead to enhanced solubility, and the common ion effect can play a significant role nih.gov.

General Methodologies for Functionalized Pyridyl Propanoic Acid Scaffolds

To introduce additional functional groups onto the pyridyl propanoic acid scaffold, various synthetic methodologies can be employed. These methods allow for the diversification of the core structure, enabling the synthesis of a wide range of analogues.

Palladium-Catalyzed Coupling Reactions for Pyridine Ring Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. These reactions have become extremely general for the preparation of aromatic amines and other substituted heterocycles acs.org. For instance, palladium-catalyzed C-N cross-coupling reactions can be used to introduce amino groups onto the pyridine ring. Similarly, palladium-catalyzed C-H arylation can be employed to form new carbon-carbon bonds, leading to the synthesis of multiply fused heteroaromatic compounds beilstein-journals.org.

A study by Fu et al. reported a palladium and tri(2-furyl) phosphine-catalyzed alkylation of iodo-substituted quinoline, which is a related nitrogen-containing heterocycle nih.gov. This type of reaction, known as the Catellani reaction, can be used to introduce multiple substituents onto the aromatic ring in a single step nih.gov. These catalytic methods offer a high degree of control and efficiency for modifying the pyridine ring of pyridyl propanoic acid scaffolds, allowing for the synthesis of a diverse library of compounds.

The following table outlines key palladium-catalyzed reactions applicable to pyridine ring functionalization:

| Reaction Type | Description | Catalyst/Ligand Example | Reference |

| C-N Cross-Coupling | Formation of carbon-nitrogen bonds to introduce amino groups. | Palladium with various phosphine (B1218219) ligands | acs.org |

| C-H Arylation | Formation of carbon-carbon bonds by direct arylation of C-H bonds. | Palladium acetate with triphenylphosphine | beilstein-journals.org |

| Catellani Reaction | Palladium-catalyzed reaction for multi-substitution of aryl halides. | Palladium with tri(2-furyl) phosphine | nih.gov |

Nitrile Reduction and Coupling Strategies with Propanoic Acid Moieties

The synthesis of primary amines through the reduction of nitriles is a fundamental transformation in organic chemistry. Catalytic hydrogenation is often the most economical method for this conversion. Common catalysts include Group 10 metals like Raney nickel, palladium black, and platinum dioxide. The reaction involves the addition of two molecules of hydrogen gas (H₂) across the carbon-nitrogen triple bond of the nitrile (R-C≡N) to yield the corresponding primary amine (R-CH₂NH₂). However, reaction conditions must be carefully controlled, as intermediate imines can react with amine products to form secondary and tertiary amines as byproducts.

Stoichiometric reducing agents also effectively convert nitriles to amines. Reagents such as lithium aluminium hydride (LiAlH₄), lithium borohydride (B1222165), and diborane are commonly employed for this non-catalytic reduction. For instance, diisopropylaminoborane, catalyzed by a small amount of lithium borohydride, has been shown to reduce a wide array of both aliphatic and aromatic nitriles to their respective amines in high yields.

Another synthetic approach involves the coupling of different chemical fragments. For example, a general method for synthesizing 2-heterocyclic N-methyliminodiacetic acid (MIDA) boronates from corresponding bromides has been developed. This method involves the transligation of trialkoxyborate salts with MIDA at elevated temperatures, providing stable and effective surrogates for unstable 2-heterocyclic boronic acids. Such building blocks are crucial for creating more complex molecules.

| Method | Reagents/Catalysts | Product Type | Ref. |

| Catalytic Hydrogenation | Raney Ni, Pd black, PtO₂ | Primary Amine | |

| Stoichiometric Reduction | LiAlH₄, LiBH₄, Diborane | Primary Amine | |

| Stoichiometric Reduction | Diisopropylaminoborane / LiBH₄ | Primary Amine | |

| Transmetalation | Trialkoxyborate salts, MIDA | MIDA Boronates |

Condensation Reactions in the Formation of Pyridyl-Propanoic Acid Hydrazide Derivatives

Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds. They are typically synthesized through the condensation reaction between a carboxylic acid derivative (such as an ester or acyl chloride) and hydrazine (B178648). The reaction of hydrazine with acyl chlorides or anhydrides is a well-established method, though it can be complicated by the formation of 1,2-diacylhydrazine byproducts, particularly with low molecular weight aliphatic acyl chlorides.

A common two-step procedure to synthesize hydrazide-hydrazone derivatives begins with the esterification of a carboxylic acid. For example, 2-(2-fluoro-[1,1′-biphenyl]-4-yl) propanoic acid can be refluxed with methanol in the presence of concentrated sulfuric acid to form the corresponding methyl ester. In the second step, this ester undergoes a nucleophilic attack by hydrazine hydrate, typically in an alcoholic solvent, to yield the desired hydrazide. Similarly, the synthesis of 3-(2-pyridinyldithio)propanoic acid hydrazide (PDPH) is achieved by coupling the corresponding acid with tert-butyl carbazate.

The general scheme for this transformation is as follows:

Esterification : R-COOH + R'-OH → R-COOR' + H₂O

Hydrazinolysis : R-COOR' + N₂H₄ → R-CONHNH₂ + R'-OH

These pyridyl-propanoic acid hydrazide derivatives serve as precursors for a variety of other compounds. For instance, reacting cyanoacetylhydrazine with 3-acetylpyridine in 1,4-dioxane produces a hydrazide-hydrazone derivative, which can be confirmed through various spectral analyses.

Intramolecular Cyclization Pathways in the Synthesis of Related Heterocyclic Compounds

Intramolecular cyclization reactions are pivotal in constructing complex heterocyclic frameworks from linear precursors. Palladium-catalyzed intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides provides a regiodivergent route to bicyclic pyrrolo-fused structures. Depending on the specific palladium catalyst and reaction conditions, this process can yield either pyrrolo[1,2-a]pyrazin-1-ones through an amination reaction or a mixture of pyrrolo[2,3-c]pyridin-7-ones and pyrrolo[3,2-c]pyridin-4-ones via an oxidative coupling process.

Another example involves the cyclization of hydrazones. When an acid hydrazide is treated with substituted benzaldehydes, the resulting hydrazones can be cyclized to form 1,3,4-oxadiazole derivatives. Furthermore, treating a thiosemicarbazide derivative of 2-methyl-3-(N-piperidyl)-propane acid with an alkaline solution of iodine leads to the formation of a 2-amino-5-[α-methyl-β-(N-piperidyl)ethylene]-1,3,4-oxadiazole.

These cyclization strategies highlight the versatility of propanoic acid derivatives in heterocyclic synthesis. The specific pathway and resulting product are highly dependent on the starting materials, catalysts, and reaction conditions employed.

| Precursor | Reaction Type | Product | Catalyst/Reagent | Ref. |

| N-alkyl-N-allyl-pyrrolo-2-carboxamides | Intramolecular Amination | Pyrrolo[1,2-a]pyrazin-1-ones | Pd(OAc)₂ | |

| N-alkyl-N-allyl-pyrrolo-2-carboxamides | Oxidative Coupling | Pyrrolo[2,3-c]pyridin-7-ones | PdCl₂(CH₃CN)₂ | |

| Hydrazones (from acid hydrazide) | Cyclization | 1,3,4-Oxadiazoles | - | |

| Thiosemicarbazide derivative | Cyclization | 1,3,4-Oxadiazole | I₂ / base |

Purification and Isolation Techniques in Chemical Synthesis

Chromatographic Separation Methods

Chromatography is an essential tool for the purification and isolation of synthetic compounds, including this compound and its analogues. Various chromatographic techniques are employed depending on the properties of the compound and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of carboxylic acid derivatives. Reverse-phase (RP) HPLC is particularly suitable for separating moderately polar compounds like propanoic acid derivatives. For instance, methyl 2-methylpropanoate can be analyzed using a mobile phase of acetonitrile and water with a phosphoric acid modifier. For applications compatible with mass spectrometry (MS), formic acid is typically substituted for phosphoric acid.

Gas Chromatography (GC) is effective for the analysis of volatile compounds. For non-volatile organic acids, a derivatization step is necessary to increase their volatility. This often involves converting carboxylic acid groups into more volatile esters, such as methyl esters, or trimethylsilyl (TMS) esters. GC has been successfully used to separate aqueous solutions of volatile fatty acids, including propionic acid, using specialized columns like those packed with Chromosorb 101 or coated Carbopack C.

Column Chromatography , including flash chromatography, is a widely used preparative technique for purifying compounds on a larger scale. Silica gel is a common stationary phase for the purification of pyrene fatty acids and other organic molecules. Solid-phase extraction (SPE) is another useful pretreatment method. For example, a phenylboronic acid (PBA)-functionalized SPE cartridge can be used to selectively remove high-content components like nicotine or to purify trace pyridines from complex mixtures.

Crystallization Procedures

Crystallization is a fundamental technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities. The process typically involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce the formation of pure crystals.

The selection of an appropriate solvent is the first and most critical step. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures. For some systems, an antisolvent recrystallization method is employed, where a miscible solvent in which the compound is insoluble is added to a solution of the compound, reducing its solubility and causing it to crystallize.

In the synthesis of various propanoic acid derivatives, crystallization is a key final purification step. For example, after synthesizing 2-[4-(2-{4-[1-(2-ethoxy-ethyl)-1H-benzoimidazol-2-yl]-piperidin-1-yl}-ethyl)-phenyl]-2-methyl-propionic acid, the crude product is often dissolved in a solvent like butanol by heating, and then cooled to precipitate pure crystals which are collected by filtration. Similarly, the purification of 2-phenyl-2-methyl-propanoic acid derivatives can be achieved through the selective crystallization of an ammonium salt thereof. This process involves cooling a solution of the salt from its dissolution temperature to a range of 0°C to 40°C to induce crystallization.

Advanced Spectroscopic Characterization and Structural Elucidation

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

As of the current date, a comprehensive single-crystal X-ray diffraction study for 2-Methyl-2-(3-pyridinyl)propanoic acid has not been reported in publicly accessible scientific literature. Such a study would be invaluable for determining the precise solid-state molecular architecture of the compound.

A single-crystal X-ray diffraction analysis would yield critical data, which would typically be presented in a table format as shown below. This data would include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). Furthermore, it would provide detailed information on bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity and conformation of the 2-methylpropanoic acid group relative to the 3-pyridinyl moiety. The refinement parameters from such a study would indicate the quality of the structural determination.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₁₁NO₂ |

| Formula weight | 165.19 g/mol |

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated density (g/cm³) | To be determined |

Hirshfeld Surface Analysis for Intermolecular Interaction Studies

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data. As this data is not currently available for this compound, a detailed Hirshfeld surface analysis cannot be performed.

Such an analysis would provide insights into the non-covalent interactions that stabilize the crystal structure. Key aspects of a Hirshfeld surface analysis include:

dnorm surfaces: These surfaces are mapped with colors to indicate intermolecular contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. This visualization would highlight significant interactions, such as hydrogen bonds.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | To be determined |

| O···H/H···O | To be determined |

| C···H/H···C | To be determined |

| N···H/H···N | To be determined |

| C···C | To be determined |

Computational and Theoretical Investigations of 2 Methyl 2 3 Pyridinyl Propanoic Acid

Quantum Chemical Calculations in Molecular Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry due to its favorable balance between accuracy and computational cost. mdpi.com DFT methods calculate the electronic energy of a molecule based on its electron density, providing a framework to investigate various chemical phenomena. mdpi.com Studies on related pyridine (B92270) and carboxylic acid derivatives frequently employ DFT to understand their reactivity and electronic nature. Current time information in Singapore.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity and electronic transitions. umich.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For 2-Methyl-2-(3-pyridinyl)propanoic acid, DFT calculations would be the standard approach to determine these values. While extensive research utilizes DFT for calculating these properties in various pyridine derivatives, specific published data for this compound remains unavailable. The table below outlines the electronic properties that would be determined through such an analysis.

| Property | Description | Value for this compound |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital | Data not available |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | Data not available |

| Ionization Potential (eV) | Energy required to remove an electron | Data not available |

| Electron Affinity (eV) | Energy released when an electron is added | Data not available |

Geometric optimization is a computational process used to find the minimum energy structure of a molecule, corresponding to its most stable three-dimensional arrangement. researchgate.net For a flexible molecule like this compound, which has rotatable bonds, conformational analysis is performed to identify different stable conformers and their relative energies. This analysis is critical for understanding how the molecule's shape influences its interactions and properties. DFT methods are widely used for accurate geometry optimizations. researchgate.net A detailed computational study on this compound would provide precise bond lengths, bond angles, and dihedral angles, but such specific data is not present in the available scientific literature.

| Geometric Parameter | Description | Optimized Value for this compound |

| Bond Lengths (Å) | The equilibrium distance between atomic nuclei. | Data not available |

| Bond Angles (°) | The angle formed between three connected atoms. | Data not available |

| Dihedral Angles (°) | The angle between two intersecting planes. | Data not available |

| Total Energy (a.u.) | The calculated total energy of the optimized structure. | Data not available |

Charge transfer complexes are formed between an electron donor and an electron acceptor molecule. Theoretical studies, often employing DFT, can characterize these complexes by calculating properties such as binding energies, the amount of charge transferred, and changes in electronic spectra upon complexation. The pyridine ring in this compound can act as an electron donor in forming such complexes. While the formation of charge transfer complexes is a known phenomenon for pyridine derivatives, specific theoretical investigations into such complexes involving this compound have not been reported in the literature.

| Reactivity Index | Description | Calculated Value for this compound |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Data not available |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | Data not available |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating higher reactivity. | Data not available |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Data not available |

Molecular Mechanics (MM+) Based Descriptors

Molecular Mechanics (MM) methods offer a computationally less intensive alternative to quantum mechanics for studying large molecular systems. nih.gov These methods are based on classical physics and use force fields—collections of parameters and equations—to calculate the potential energy of a molecule as a function of its atomic coordinates. rsc.org The MM+ force field is an augmented version that provides improved accuracy for certain systems. Descriptors derived from MM calculations, such as steric energy, heat of formation, and dipole moment, can provide valuable insights into the molecule's physical properties and conformational preferences. While MM+ is a suitable method for analyzing compounds like this compound, specific descriptor values from such studies are not available in the current literature.

| MM+ Descriptor | Description | Calculated Value for this compound |

| Steric Energy (kcal/mol) | The total potential energy of the molecule based on the force field. | Data not available |

| Heat of Formation (kcal/mol) | The enthalpy change when the compound is formed from its elements. | Data not available |

| Dipole Moment (Debye) | A measure of the separation of positive and negative charges. | Data not available |

| Molar Refractivity (cm³/mol) | A measure of the total polarizability of a mole of a substance. | Data not available |

Electron Localization Function (ELF) Analysis for Bond Formation Pathways

The Electron Localization Function (ELF) is a powerful quantum chemical tool used to visualize and analyze the nature of chemical bonding in molecular systems. wikipedia.orgjussieu.fr It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin, thereby highlighting regions of high electron localization, which are characteristic of covalent bonds, lone pairs, and atomic cores. wikipedia.orglabinsights.nl The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical of covalent bonds and lone pairs, while a value around 0.5 suggests an electron-gas-like behavior, often found in metallic bonds. wikipedia.org

In a hypothetical ELF analysis of the formation of this compound, one could investigate the evolution of chemical bonds during its synthesis. For instance, the formation of the C-C bond between the pyridine ring and the propanoic acid moiety would be a key area of investigation. By mapping the ELF topology along a simulated reaction coordinate, researchers could observe the breaking and forming of bonds, identifying transition states and intermediates. labinsights.nl

The analysis would involve calculating the ELF for the reactant molecules, the transition state, and the final product. In the reactants, distinct localization domains corresponding to the C-H, C-C, C=C, C=N, and O-H bonds, as well as the lone pairs on the nitrogen and oxygen atoms, would be observed. As the reaction proceeds towards the transition state for the key C-C bond formation, the ELF basins associated with the reacting atoms would begin to merge, indicating the initial stages of bond formation. In the final molecule, a new ELF basin would be clearly visible between the pyridinyl and propanoyl fragments, confirming the formation of a new covalent bond.

A hypothetical table of integrated electron populations within the ELF basins for key bonds in this compound could be generated to quantify the bonding characteristics.

| Bond/Feature | Hypothetical ELF Basin Population (e⁻) | Interpretation |

|---|---|---|

| C-C (aliphatic) | 1.95 | Strongly localized covalent bond |

| C-C (pyridinyl-aliphatic) | 1.88 | Slightly less localized covalent bond due to aromatic influence |

| C=N (pyridine ring) | 2.10 | Polarized covalent bond with significant electron density |

| C=O (carboxyl) | 2.25 | Highly polarized covalent bond |

| N lone pair (pyridine) | 2.05 | Localized lone pair on the nitrogen atom |

| O lone pairs (carboxyl) | 2.15 | Localized lone pairs on the oxygen atoms |

This analysis would provide a chemically intuitive picture of the bonding in this compound, highlighting the electronic rearrangements that occur during its formation.

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Reactivity Insights

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a localized, chemically intuitive Lewis-like structure. wisc.edublogspot.com This approach allows for the quantitative study of electron density distribution, atomic charges, and, crucially, the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. taylorandfrancis.com These donor-acceptor interactions, often referred to as hyperconjugation, are key to understanding molecular stability and reactivity. taylorandfrancis.com

A hypothetical NBO analysis of this compound would provide a detailed picture of its electronic structure. The analysis would begin by determining the natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), and finally the natural bond orbitals (NBOs) which correspond to the core, lone pair, and bonding orbitals of the molecule. wisc.edu

Of particular interest would be the delocalization of electron density from the lone pair of the pyridine nitrogen atom and the oxygen atoms of the carboxyl group into neighboring antibonding orbitals. The strength of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. taylorandfrancis.com Larger E(2) values indicate stronger interactions and greater electron delocalization, which can influence the molecule's geometry, stability, and reactivity.

A hypothetical table summarizing key donor-acceptor interactions and their stabilization energies for this compound is presented below.

| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | σ(C-C)ring | 5.8 | n → σ |

| LP (2) Ocarbonyl | σ(C-C)aliphatic | 2.5 | n → σ |

| LP (2) Ohydroxyl | σ(C-O) | 1.9 | n → σ |

| σ(C-H)methyl | σ(C-C)aliphatic | 4.2 | σ → σ |

| π(C=C)ring | π(C=N)ring | 18.5 | π → π |

This NBO analysis would offer valuable insights into the electronic delocalization within the molecule, helping to explain its structural features and predict its reactivity at different sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design (Focus on theoretical descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgijsdr.org These models rely on the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. medcraveonline.com Theoretical descriptors, derived from the computed three-dimensional structure of the molecule, are particularly valuable as they can be calculated before a compound is synthesized. ijsdr.org

In a hypothetical QSAR study of a series of analogs of this compound, the goal would be to develop a model that could predict their biological activity against a specific target. This would involve several key steps:

Data Set Selection: A diverse set of this compound analogs with known biological activities would be compiled.

Descriptor Calculation: For each molecule in the data set, a wide range of theoretical descriptors would be calculated. These can be categorized as:

Electronic Descriptors: Dipole moment, highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and atomic charges. These describe the electronic properties and reactivity of the molecule.

Steric Descriptors: Molecular volume, surface area, and specific shape indices. These relate to the size and shape of the molecule, which are important for receptor binding.

Topological Descriptors: Connectivity indices that describe the branching and connectivity of the molecular graph.

Quantum Chemical Descriptors: More advanced descriptors derived from quantum mechanical calculations, such as molecular electrostatic potential (MEP) surfaces.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. ijsdr.org The predictive power of the model would then be rigorously validated using internal and external validation techniques.

A hypothetical QSAR model for a series of this compound analogs might take the following form:

log(1/IC50) = β0 + β1(LUMO) + β2(Molecular_Volume) + β3(LogP)

Where IC50 is the half-maximal inhibitory concentration, LUMO is the energy of the lowest unoccupied molecular orbital, Molecular_Volume is a steric descriptor, and LogP is the logarithm of the partition coefficient, an electronic/hydrophobicity descriptor. The coefficients (β) would be determined by the statistical analysis.

A hypothetical data table for a QSAR study is presented below.

| Compound | log(1/IC50) | LUMO (eV) | Molecular Volume (ų) | LogP |

|---|---|---|---|---|

| Analog 1 | 5.2 | -1.25 | 180.5 | 1.5 |

| Analog 2 | 5.8 | -1.35 | 195.2 | 1.8 |

| Analog 3 | 4.9 | -1.10 | 175.8 | 1.2 |

| Analog 4 | 6.1 | -1.45 | 205.1 | 2.1 |

Such a QSAR model, once validated, could be used to predict the biological activity of new, unsynthesized analogs of this compound, thereby guiding molecular design and prioritizing synthetic efforts. wikipedia.org

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 2 3 Pyridinyl Propanoic Acid

Intrinsic Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a cornerstone of the reactivity of 2-Methyl-2-(3-pyridinyl)propanoic acid. Its chemical nature is characterized by the acidic proton of the hydroxyl group and the electrophilic character of the carbonyl carbon.

The acidity of the carboxylic acid allows it to readily undergo deprotonation in the presence of a base to form a carboxylate salt. This reactivity is fundamental to many of its transformations, particularly in the formation of derivatives such as esters, amides, and hydrazides. The carbonyl carbon, being electron-deficient, is susceptible to nucleophilic attack, a key step in reactions like esterification and amide bond formation.

Furthermore, the presence of the α-methyl group can influence the reactivity of the carboxylic acid. While it does not participate directly in most reactions of the carboxyl group, its steric bulk may have a minor impact on the rate of certain transformations.

Reactivity of the Pyridine (B92270) Ring System and Nitrogen Heterocycle

The pyridine ring, an aromatic heterocycle, imparts a distinct set of reactive properties to the molecule. The nitrogen atom within the ring is more electronegative than the carbon atoms, leading to a polarization of the ring and a general deactivation towards electrophilic aromatic substitution compared to benzene.

Electrophilic Substitution: Electrophilic attack on the pyridine ring of this compound is expected to occur preferentially at the 3-position (meta to the nitrogen). This is because the intermediates formed by attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom through resonance. However, the presence of the deactivating carboxylic acid group further reduces the ring's reactivity, often necessitating harsh reaction conditions for electrophilic substitutions to proceed.

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). Attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, thereby stabilizing it. The presence of a good leaving group at these positions would facilitate such reactions.

The nitrogen atom itself can also act as a nucleophile or a base, readily undergoing protonation or alkylation to form pyridinium (B92312) salts. This can further influence the reactivity of the entire molecule by altering the electron distribution within the pyridine ring.

Strategies for Introducing Functional Groups and Molecular Diversification

The structural framework of this compound offers multiple avenues for the introduction of new functional groups and the generation of a diverse range of derivatives. These strategies primarily target the carboxylic acid moiety and the pyridine ring.

Modification of the Carboxylic Acid:

Esterification and Amidation: As will be discussed in subsequent sections, the conversion of the carboxylic acid to esters and amides is a straightforward and widely used method for diversification. This allows for the introduction of a vast array of alkyl, aryl, or heterocyclic groups.

Reduction: The carboxylic acid can be reduced to a primary alcohol, which can then be further functionalized through oxidation to an aldehyde or conversion to other functional groups like halides.

Functionalization of the Pyridine Ring:

Electrophilic and Nucleophilic Aromatic Substitution: As outlined in the previous section, direct substitution on the pyridine ring can introduce a variety of substituents, although the regioselectivity and reaction conditions must be carefully considered.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. This modification significantly alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack and enabling a different set of functionalization reactions.

These diversification strategies are crucial in medicinal chemistry and materials science for tuning the physicochemical and biological properties of the parent molecule.

Hydrolysis and Esterification Reactions

The carboxylic acid group of this compound is central to hydrolysis and esterification reactions, which represent fundamental transformations for this class of compounds.

Hydrolysis: The reverse of esterification, hydrolysis, involves the cleavage of an ester derivative of this compound to yield the parent carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) and an excess of water. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol.

Esterification: The conversion of this compound to its corresponding esters is a common and important reaction.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, either the alcohol is used in excess or the water formed during the reaction is removed.

Using Activating Agents: To achieve esterification under milder conditions, the carboxylic acid can be activated using various reagents. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an alcohol.

| Reaction | Reagents | Products | Conditions |

| Acid-Catalyzed Hydrolysis | Ester, H₂O, H⁺ catalyst | Carboxylic Acid, Alcohol | Heat |

| Base-Catalyzed Hydrolysis | Ester, NaOH or KOH | Carboxylate Salt, Alcohol | Heat |

| Fischer Esterification | Carboxylic Acid, Alcohol, H⁺ catalyst | Ester, H₂O | Heat, often with water removal |

| Esterification via Acyl Chloride | Carboxylic Acid, SOCl₂ or (COCl)₂, then Alcohol | Ester, HCl | Typically mild conditions |

Reduction and Oxidation Transformations in Synthetic Sequences

Reduction and oxidation reactions provide key strategic steps in the synthetic manipulation of this compound, allowing for the interconversion of functional groups and the creation of new molecular architectures.

Reduction:

The primary target for reduction in this compound is the carboxylic acid moiety.

Reduction to a Primary Alcohol: Carboxylic acids are generally resistant to reduction by milder reducing agents like sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required to effectively reduce the carboxylic acid to the corresponding primary alcohol, 2-methyl-2-(3-pyridinyl)propan-1-ol. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide.

It is important to note that the pyridine ring is generally stable to these hydride reducing agents under standard conditions.

Oxidation:

The pyridine ring and the alkyl side chain are potential sites for oxidation.

Oxidation of the Pyridine Ring (N-Oxidation): The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the ring, making it more amenable to certain substitution reactions.

Oxidation of the Alkyl Side Chain: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to the oxidation of the alkyl side chain. However, this can also result in the degradation of the pyridine ring. The specific outcome would depend on the reaction conditions. For instance, oxidation of a methyl group on a pyridine ring can yield a carboxylic acid.

| Transformation | Reagent(s) | Product Functional Group | Typical Conditions |

| Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether or THF, followed by aqueous workup |

| N-Oxidation of Pyridine Ring | Hydrogen peroxide/Acetic acid or m-CPBA | Pyridine-N-oxide | Varies with reagent |

Derivatization to Amides and Hydrazides

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of amide and hydrazide derivatives, which are important classes of compounds in medicinal chemistry and materials science.

Amide Formation:

The formation of an amide bond involves the reaction of the carboxylic acid with a primary or secondary amine. Due to the relatively low reactivity of carboxylic acids towards amines, the carboxyl group typically needs to be activated.

Via Acyl Chlorides: A common method involves the conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an amine to form the amide.

Using Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. These reagents activate the carboxylic acid in situ. Examples of such reagents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and various phosphonium (B103445) and uronium salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and HATU. These reactions are often carried out in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.

Hydrazide Formation:

Hydrazides are synthesized by the reaction of a carboxylic acid derivative, typically an ester, with hydrazine (B178648) (H₂NNH₂).

From Esters: The most common route to hydrazides is the hydrazinolysis of the corresponding methyl or ethyl ester of this compound. The ester is heated with hydrazine hydrate, often in an alcoholic solvent like ethanol. This reaction proceeds via nucleophilic acyl substitution at the ester carbonyl.

| Derivative | Starting Material | Reagents | General Product Structure |

| Amide | Carboxylic Acid | Amine, Coupling Agent (e.g., DCC, EDC, HATU) or SOCl₂ then Amine | R-CO-NR'R'' |

| Hydrazide | Ester | Hydrazine Hydrate (H₂NNH₂·H₂O) | R-CO-NHNH₂ |

Investigation of Cycloaddition Reactions and Intramolecular Processes

The pyridine ring in this compound and its derivatives can potentially participate in cycloaddition reactions, although its aromatic nature generally makes it a reluctant participant compared to simple alkenes or dienes.

Cycloaddition Reactions:

Diels-Alder Reactions: Pyridine itself is a poor diene in Diels-Alder reactions due to its aromatic stability. However, derivatives such as 2-pyridones can act as dienes. Furthermore, vinylpyridines can function as dienophiles. For a derivative of this compound to participate in a Diels-Alder reaction, the pyridine ring would likely need to be modified, for instance, by introducing a vinyl group, or the reaction would need to be an inverse-electron-demand Diels-Alder reaction where the pyridine ring acts as the electron-rich component. Lewis acid catalysis can promote Diels-Alder reactions involving vinylpyridines as dienophiles. rsc.org

Intramolecular Processes:

The bifunctional nature of this compound, possessing both a carboxylic acid and a pyridine ring, allows for the possibility of intramolecular reactions, leading to the formation of new cyclic structures.

Intramolecular Friedel-Crafts Acylation: If the carboxylic acid is converted to a more reactive derivative like an acyl chloride, an intramolecular Friedel-Crafts type acylation could potentially occur. This would involve the electrophilic acyl group attacking an electron-rich position on the pyridine ring. However, given the electron-deficient nature of the pyridine ring, such a reaction would likely be challenging and may require harsh conditions or a highly activated pyridine ring. The most likely position for attack would be C-2 or C-4 if the nitrogen is complexed with the Lewis acid catalyst, or C-5. The formation of five- or six-membered rings is generally favored in such cyclizations. masterorganicchemistry.comnih.gov

The exploration of such cycloaddition and intramolecular reactions represents an advanced strategy for the synthesis of complex heterocyclic systems derived from this compound.

Role of 2 Methyl 2 3 Pyridinyl Propanoic Acid in Advanced Organic Synthesis and Materials Science

Function as a Key Building Block and Essential Intermediate in Chemical Synthesis

The molecular architecture of 2-Methyl-2-(3-pyridinyl)propanoic acid makes it a valuable bifunctional building block in organic synthesis. It possesses two primary reactive sites: the pyridine (B92270) ring and the carboxylic acid group.

The pyridine ring, a nitrogen-containing heterocycle, is a common motif in a vast array of biologically active compounds and functional materials. The nitrogen atom can act as a hydrogen bond acceptor, a basic center, or a coordination site for metal ions. The substitution pattern on the pyridine ring can be modified to tune its electronic and steric properties. The 3-position of the pyridine ring allows for regioselective functionalization, a crucial aspect in the synthesis of complex molecules.

The carboxylic acid group is a highly versatile functional group that can be readily converted into a variety of other functionalities, such as esters, amides, acid chlorides, and anhydrides. This versatility allows for the facile incorporation of the this compound scaffold into larger molecular frameworks through a range of coupling reactions. For instance, the carboxylic acid can be activated and coupled with amines to form amides, a common linkage in many pharmaceutical compounds. Pyridine carboxylic acids, such as picolinic acid, nicotinic acid, and isonicotinic acid, have historically been instrumental in the development of a wide range of drugs. researchgate.net

The combination of the pyridine and carboxylic acid functionalities in one molecule makes this compound a potent intermediate for the synthesis of more complex heterocyclic systems. The carboxylic acid can be used as a handle to introduce the pyridine moiety into a target molecule, or it can participate in intramolecular cyclization reactions to form fused ring systems. The synthesis of various heterocyclic compounds often proceeds through intermediates containing both a carboxylic acid and a heterocyclic ring. researchgate.net

Strategies for Tailored Molecular Properties and Structural Engineering

The ability to systematically modify the structure of this compound is key to tailoring its properties for specific applications. Strategies for structural engineering can be directed at either the pyridine ring or the propanoic acid side chain.

Modifications of the Pyridine Ring:

The pyridine ring offers several positions for functionalization, allowing for fine-tuning of its electronic and steric characteristics. Electrophilic aromatic substitution reactions can be employed to introduce substituents onto the ring, although the electron-deficient nature of the pyridine ring can make these reactions challenging. More commonly, functionalization is achieved through metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, on pre-functionalized pyridine derivatives. researchgate.net These methods allow for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups. The regioselectivity of these reactions is a critical aspect of synthetic design. rsc.org

Furthermore, the nitrogen atom of the pyridine ring can be quaternized to form pyridinium (B92312) salts, which can alter the solubility and electronic properties of the molecule. This modification can also serve as a handle for further transformations.

Modifications of the Propanoic Acid Side Chain:

The propanoic acid moiety provides a rich platform for structural modification. As mentioned, the carboxylic acid can be converted into a wide range of derivatives. For example, esterification with different alcohols can be used to modulate the lipophilicity and pharmacokinetic properties of the resulting molecules. Amidation with various amines can introduce new functional groups and steric bulk, which can be crucial for biological activity or for directing the self-assembly of molecules in materials science.

The α-methyl groups on the propanoic acid chain provide steric hindrance, which can influence the conformational preferences of the molecule and its interactions with biological targets or other molecules. The presence of these methyl groups can also impact the metabolic stability of the compound in a biological system.

The general strategies for converting carboxylic acids into other functional groups are well-established in organic chemistry and include reactions with thionyl chloride to form acid chlorides, reaction with alcohols in the presence of an acid catalyst to form esters, and reaction with amines using coupling agents to form amides. youtube.com

Contributions to the Development of Functional Materials and Specialized Chemical Compounds

The unique combination of a coordinating pyridine ring and a versatile carboxylic acid group suggests that this compound could be a valuable component in the design and synthesis of functional materials and specialized chemical compounds.

Functional Materials:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the carboxylate oxygen atoms can act as coordination sites for metal ions, making this compound a potential linker for the construction of MOFs. universityofgalway.ie MOFs are crystalline materials with high porosity and surface area, which have applications in gas storage, separation, and catalysis. The structure and properties of the resulting MOF would be influenced by the geometry of the linker and the coordination preferences of the metal ion. The use of pyridine-dicarboxylic acid linkers in the synthesis of coordination polymers has been shown to result in diverse and functional structures. acs.org

Coordination Polymers: Similar to MOFs, this compound can be used to synthesize coordination polymers with various dimensionalities and topologies. The properties of these polymers, such as their magnetic, optical, or catalytic activities, can be tuned by changing the metal ion and the substitution on the pyridine ring.

Functional Polymers: The carboxylic acid group can be used to incorporate the this compound unit into polymer chains via polymerization reactions. For example, it could be converted to an acrylic or methacrylic ester and then polymerized to create a side-chain functionalized polymer. Such polymers could exhibit interesting properties due to the presence of the pyridine moiety, such as pH-responsiveness or metal-coordinating capabilities. The incorporation of pyridine dicarboxylic acids into polyesters is an area of research for developing sustainable materials. wur.nlresearchgate.net

Specialized Chemical Compounds:

Medicinal Chemistry: Pyridine and carboxylic acid moieties are prevalent in a wide range of biologically active molecules, including many FDA-approved drugs. lifechemicals.com The pyridine ring is a common pharmacophore that can engage in various interactions with biological targets. The carboxylic acid group can act as a hydrogen bond donor or acceptor and can be important for binding to enzyme active sites or for improving the pharmacokinetic properties of a drug candidate. Therefore, this compound represents a valuable scaffold for the synthesis of novel therapeutic agents. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. rsc.orgnih.gov

Supramolecular Chemistry: The ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination makes this compound an interesting building block for the construction of supramolecular assemblies. researchgate.net By designing appropriate complementary molecules, it would be possible to create self-assembled structures with defined shapes and functions.

Derivatives and Analogues of 2 Methyl 2 3 Pyridinyl Propanoic Acid

Synthesis of Ester Derivatives

The conversion of the carboxylic acid group of 2-Methyl-2-(3-pyridinyl)propanoic acid into an ester is a common synthetic transformation. Esterification can alter the compound's solubility, stability, and pharmacokinetic properties. The general method for this conversion is the reaction of the parent carboxylic acid with an alcohol in the presence of an acid catalyst.

A typical synthesis involves reacting this compound with the desired alcohol (R-OH) under acidic conditions, often using a strong acid like sulfuric acid or a catalyst like p-toluenesulfonic acid, to yield the corresponding ester.

Table 1: General Esterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Research into related compounds illustrates various esterification approaches. For instance, complex ester derivatives are often synthesized through multi-step reaction processes. ontosight.ai The synthesis of lower alkyl propionate (B1217596) esters, such as methyl or ethyl esters, can also be achieved through methods like the hydrocarboxyalkylation of a vinylpyridine precursor in the presence of carbon monoxide and an alcohol. googleapis.com This method first produces the propionic acid ester, which can then be further modified if necessary. googleapis.com

Pyridine (B92270) Ring Substituted Analogues

Introducing substituents onto the pyridine ring of this compound can significantly influence its electronic properties and biological interactions. A variety of synthetic methods are available for the preparation of substituted pyridines, which can be adapted to create analogues of the target compound. ijpsonline.comnih.gov

One common strategy involves the synthesis of the substituted pyridine ring first, followed by the attachment of the methylpropanoic acid side chain. Methods for synthesizing substituted pyridines include:

Addition of Grignard Reagents: The reaction of pyridine N-oxides with Grignard reagents can yield 2-substituted pyridines. organic-chemistry.org

Metal-Catalyzed Reactions: Copper-catalyzed reactions have been used for the synthesis of 2-arylpyridines. ijpsonline.com

Cyclization Reactions: Multicomponent reactions, such as the Hantzsch pyridine synthesis, can build the pyridine ring from acyclic precursors, allowing for the incorporation of various substituents. ijpsonline.com

For example, to synthesize an analogue with a substituent at the 6-position of the pyridine ring, one could start with a 3-vinyl-6-substituted-pyridine. This precursor can undergo hydrocarboxyalkylation to form the corresponding substituted 3-(3-pyridinyl)propionic acid ester. googleapis.com

Table 2: Selected Methods for Pyridine Ring Substitution

| Method | Reagents | Position of Substitution | Reference |

|---|---|---|---|

| Grignard Addition to N-Oxide | Grignard Reagent (R-MgX), Pyridine N-oxide | C2-position | organic-chemistry.org |

| Anhydrous Diazotization | 3-aminopyridine, t-butylnitrite, Alcohol | C3-position | google.com |

Modifications of the Propanoic Acid Chain and Alkyl Substituents

Alterations to the propanoic acid chain and the gem-dimethyl groups of this compound represent another avenue for creating analogues. These modifications can impact the steric bulk and conformational flexibility of the molecule.

One example of chain modification is α-formylation. A 3-(3-pyridinyl)propionate ester can be treated with a formylating agent, such as methyl formate (B1220265) in the presence of a strong base like sodium methoxide, to introduce a formyl group at the carbon adjacent to the ester (the α-position). googleapis.com

Table 3: Example of Propanoic Acid Chain Modification

| Starting Material | Reagents | Modification | Product |

|---|

The synthesis of the propanoic acid moiety itself can be built upon a phenolic precursor. For example, the related compound 2-Methyl-2-(4-nitrophenoxy)propanoic acid is synthesized by reacting 4-nitrophenol (B140041) with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the resulting ethyl ester. researchgate.net This general approach could be adapted to synthesize analogues where the pyridine ring is connected via an ether linkage and allows for variation in the propanoic acid portion by using different α-bromo esters.

Modifying the two methyl groups presents a synthetic challenge due to their chemical equivalence. sustech.edu.cn Strategies to create analogues with different alkyl groups at this position would likely involve a multi-step synthesis starting from a precursor that already contains the desired asymmetric substitution pattern, rather than direct modification of the parent compound.

Q & A

Q. Key Characterization Techniques :

| Method | Application | Reference |

|---|---|---|

| NMR (¹H/¹³C) | Confirmation of pyridinyl and methyl substituents | |

| HPLC | Purity assessment (>97% threshold) | |

| Mass Spectrometry | Molecular weight verification |

How can researchers design experiments to study enzyme inhibition mechanisms involving this compound?

Advanced

Experimental Design :

- Target Selection : Link to theoretical frameworks for enzyme-substrate interactions (e.g., pyridinyl derivatives as inhibitors of oxidoreductases) .

- Kinetic Assays : Use stopped-flow spectroscopy or fluorometric assays to measure inhibition constants (Kᵢ).

- Structural Analysis : Pair with X-ray crystallography or molecular docking (software: AutoDock Vina) to map binding sites, referencing methodologies for similar amino acid derivatives .

Q. Data Interpretation :

- Address variability in Kᵢ values by standardizing assay conditions (pH, temperature) and validating with positive controls .

What advanced analytical strategies resolve structural ambiguities in derivatives of this compound?

Q. Advanced

- Isomer Discrimination : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers, as applied to (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid .

- Tandem MS/MS : Fragment ions (e.g., m/z 180 for pyridinyl cleavage) confirm substitution patterns .

- Contradiction Resolution : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to validate stereochemistry .

How can computational modeling predict pharmacokinetic properties of this compound?

Advanced

Methodology :

- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate bioavailability, using SMILES strings (e.g.,

CC(C(=O)O)(C1=CN=CC=C1)C) . - Molecular Dynamics (MD) : Simulate membrane permeability (logP) and plasma protein binding using GROMACS, referencing 3-mercapto-2-methylpropionic acid simulations .

Q. Validation :

- Cross-check predictions with in vitro assays (e.g., Caco-2 cell permeability) .

What strategies address discrepancies in reported binding affinity data across studies?

Q. Advanced

- Meta-Analysis Framework :

Case Study : Variability in pyridinyl ligand affinities was resolved by standardizing ionic strength and temperature .

What are the known biological targets of this compound?

Q. Basic

- Primary Targets :

- Enzymes : NADPH oxidases, cytochrome P450 isoforms (hypothesized via structural analogy to fluoropyridinyl derivatives) .

- Receptors : G-protein-coupled receptors (GPCRs) with pyridine-binding domains (e.g., histamine receptors) .

Q. Validation Techniques :

- Surface plasmon resonance (SPR) for real-time binding kinetics .

- Knockout cell lines to confirm target specificity .

How to integrate this compound into a broader theoretical framework for drug discovery?

Q. Advanced

- Conceptual Linkage :

Example : Analogous propanoic acids were used to develop kinase inhibitors by iteratively modifying substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.